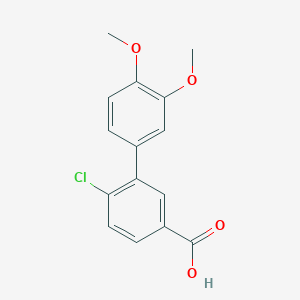
4-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid: is an aromatic carboxylic acid derivative It features a fluorine atom at the fourth position and a methylenedioxyphenyl group at the third position on the benzoic acid ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Methylenedioxyphenyl Group: This can be achieved through the reaction of catechol with methylene chloride in the presence of a base to form the methylenedioxy group.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent such as fluorine gas or a fluorinating reagent like Selectfluor.
Carboxylation: The final step involves the carboxylation of the aromatic ring, which can be achieved through a Grignard reaction followed by carbonation and acidification.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylenedioxy group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The fluorine atom and methylenedioxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, aldehydes, and reduced aromatic compounds.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Serves as a model compound for studying electrophilic and nucleophilic aromatic substitution reactions.
Biology and Medicine:
Pharmacological Research:
Biochemical Studies: Used in studies of enzyme interactions and metabolic pathways.
Industry:
Material Science: Potential use in the development of new materials with specific electronic or optical properties.
Chemical Manufacturing: Used as a precursor in the production of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid depends on its specific application. In pharmacological contexts, it may interact with specific enzymes or receptors, modulating their activity. The methylenedioxy group can participate in electron-donating or withdrawing interactions, influencing the compound’s reactivity and binding affinity. The fluorine atom can enhance the compound’s stability and lipophilicity, affecting its distribution and metabolism in biological systems.
Comparaison Avec Des Composés Similaires
- 3-Fluoro-4-(3,4-methylenedioxyphenyl)benzoic acid
- 4-Fluoro-3-(2,3-methylenedioxyphenyl)benzoic acid
- 4-Fluoro-3-(3,4-dimethoxyphenyl)benzoic acid
Comparison:
- Structural Differences: The position of the fluorine atom and the methylenedioxy group can significantly influence the compound’s chemical and physical properties.
- Reactivity: Differences in reactivity can arise from the electronic effects of the substituents.
- Applications: While similar compounds may share some applications, the unique combination of substituents in 4-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid can confer specific advantages in certain contexts, such as enhanced stability or specific binding interactions.
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-4-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO4/c15-11-3-1-9(14(16)17)5-10(11)8-2-4-12-13(6-8)19-7-18-12/h1-6H,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDBWIMMYNWFAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(C=CC(=C3)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














